Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization . The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) to promote the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7N3O2 |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)8-6-13-5-7(4-11)2-3-9(13)12-8/h2-3,5-6H,1H3 |
InChI Key |
CQKKFRICHNCEFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)C#N |
Origin of Product |
United States |
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